![molecular formula C17H19N5O3 B2750121 N-(benzo[d][1,3]dioxol-5-yl)-4-(6-methylpyridazin-3-yl)piperazine-1-carboxamide CAS No. 1171730-65-6](/img/structure/B2750121.png)
N-(benzo[d][1,3]dioxol-5-yl)-4-(6-methylpyridazin-3-yl)piperazine-1-carboxamide
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Overview
Description
N-(benzo[d][1,3]dioxol-5-yl)-4-(6-methylpyridazin-3-yl)piperazine-1-carboxamide is a compound with potential pharmacological properties. It belongs to the class of substituted cinnamides and has been investigated for various activities, including antioxidant, antimicrobial, antitumor, and antitubercular effects .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzo[d][1,3]dioxole ring fused with a pyridazine ring, along with a piperazine moiety. The exact arrangement of atoms and bond angles can be determined from crystallographic data or computational studies .
Physical And Chemical Properties Analysis
Physical properties such as solubility, melting point, and stability, as well as chemical properties like acidity/basicity, should be experimentally determined. Unfortunately, specific data for this compound is limited .
Scientific Research Applications
Anticancer Activity
This compound has been evaluated for its potential anticancer properties. A series of derivatives bearing the 1-benzo[1,3]dioxol-5-yl moiety have shown activity against various cancer cell lines, including prostate, pancreatic, and acute lymphoblastic leukemia cells. The structure-activity relationship study of these compounds may provide insights into developing more active analogs and understanding the anticancer mechanisms of indole molecules .
Synthesis of Benzylisoquinoline Alkaloids
The benzo[d][1,3]dioxole moiety is also significant in the synthesis of benzylisoquinoline alkaloids, which include aporphines, coptisines, and dibenzopyrrocolines. These compounds have various pharmacological activities, and their total synthesis involves strategies like Pd-catalyzed arylation and Noyori asymmetric hydrogenation .
Modulation of ATP-Binding Cassette Transporters
Derivatives of the compound have been investigated as modulators of ATP-binding cassette transporters. This application is particularly relevant in the treatment of cystic fibrosis, where modulation of these transporters can have therapeutic effects .
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of this compound is ATP-binding cassette transporters . These transporters play a crucial role in cellular processes, including the transport of various molecules across extracellular and intracellular membranes .
Mode of Action
The compound acts as a modulator of ATP-binding cassette transporters . By interacting with these targets, it can influence the transport of molecules, potentially altering cellular functions .
Biochemical Pathways
These include lipid transport, drug resistance, and the regulation of ion channels .
Result of Action
Given its role as a modulator of atp-binding cassette transporters, it could potentially influence a variety of cellular functions .
properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-4-(6-methylpyridazin-3-yl)piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O3/c1-12-2-5-16(20-19-12)21-6-8-22(9-7-21)17(23)18-13-3-4-14-15(10-13)25-11-24-14/h2-5,10H,6-9,11H2,1H3,(H,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPFFPWWTHQRWTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)N2CCN(CC2)C(=O)NC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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